molecular formula C7H16N2O B13169400 N-(2-amino-2-methylpropyl)propanamide

N-(2-amino-2-methylpropyl)propanamide

Cat. No.: B13169400
M. Wt: 144.21 g/mol
InChI Key: YEOWOMSLKHCPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-methylpropyl)propanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-amino-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-amino-2-methylpropyl)propanamide can be synthesized through the reaction of 1,2-diamino-2-methylpropane with ethyl isobutyrate. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-amino-2-methylpropyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-amino-2-methylpropyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound, which lacks the 2-amino-2-methylpropyl substitution.

    N-methylpropanamide: A similar compound where the amide nitrogen is substituted with a methyl group.

    2-amino-N-(2-methylpropyl)propanamide hydrochloride: A hydrochloride salt form of a similar compound

Uniqueness

N-(2-amino-2-methylpropyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)propanamide

InChI

InChI=1S/C7H16N2O/c1-4-6(10)9-5-7(2,3)8/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

YEOWOMSLKHCPHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C)(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.